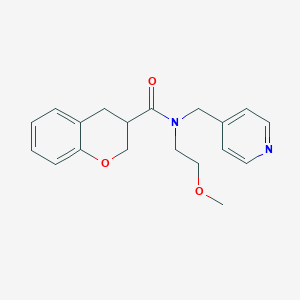

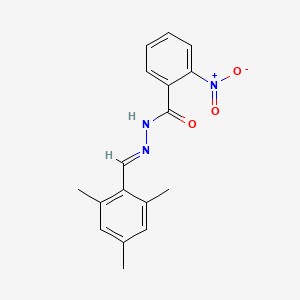

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Although specific synthesis details for N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide were not found, research on similar compounds, such as chromane derivatives, provides insight into possible synthetic routes. For example, N-aryl-5-arylamino-3-oxohex-4-enamides react regioselectively with chromones to form pyridones or chromeno[4,3-b]pyridine-2,5-diones, which are related to the chromane structure (Obydennov et al., 2019). Similar synthetic strategies could be applied to the synthesis of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(pyridin-2-ylmethyl)benzamide derivatives, has been analyzed through crystallography, revealing differences in the orientation of pyridine and benzene rings (Artheswari et al., 2019). Similar analyses could provide insights into the structural aspects of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide.

Scientific Research Applications

Acid-Catalyzed Ring Opening and Formation of Substituted Compounds

Gazizov et al. (2015) studied the acid-catalyzed ring opening in related pyrrolidine-1-carboxamides, leading to the formation of new substituted compounds like dibenzoxanthenes and diarylmethanes (Gazizov et al., 2015).

Catalytic Abilities in Epoxidation

Yang et al. (2007) synthesized Fe(III) and Mn(III) complexes with pyridine-2-carboxamido ligands, examining their catalytic abilities in epoxidation, a reaction relevant to various industrial and pharmaceutical applications (Yang et al., 2007).

Inhibition of Met Kinase Superfamily

Schroeder et al. (2009) discovered that substituted pyridin-4-yloxy phenyl carboxamides are potent and selective inhibitors of the Met kinase family, significant in cancer research (Schroeder et al., 2009).

Supramolecular Packing Motifs

Lightfoot et al. (1999) explored the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, revealing novel organizational motifs in supramolecular chemistry (Lightfoot et al., 1999).

PET Imaging of Serotonin Receptors

Choi et al. (2015) evaluated 18F-Mefway, a compound structurally similar to N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide, for PET imaging of serotonin receptors in human subjects (Choi et al., 2015)

Ring Transformation and Formation of Novel Compounds

Ibrahim (2009) conducted a study on ring transformation in chromone-3-carboxamide, leading to the formation of new chemical structures. This research contributes to the understanding of chemical reactions and synthesis of novel compounds (Ibrahim, 2009).

Catalytic Systems for Synthesis

Huang et al. (2014) developed a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system for synthesizing phenothiazines, highlighting the role of such compounds in facilitating complex chemical reactions (Huang et al., 2014).

Participation in Photochemical Reactions

Sugimori and Itoh (1986) investigated the UV-irradiation of 3-pyridinecarboxamide in methanol, demonstrating its role in photochemical methoxylation and methylation reactions (Sugimori & Itoh, 1986).

Synthesis of Thermo- and pH-responsive Materials

Minami et al. (2011) synthesized polysilsesquioxanes with N-(methoxyethyl)methylamide structures, showcasing the application of such compounds in creating materials responsive to temperature and pH changes (Minami et al., 2011).

properties

IUPAC Name |

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-23-11-10-21(13-15-6-8-20-9-7-15)19(22)17-12-16-4-2-3-5-18(16)24-14-17/h2-9,17H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBHWNYFFLHTMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)C(=O)C2CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole](/img/structure/B5524824.png)

![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)